2-Deoxy-L-ribose-anilide
Overview
Description
2-Deoxy-L-ribose-anilide is an organic compound with the molecular formula C11H15NO3 and a molar mass of 209.24 g/mol It is a derivative of 2-deoxy-L-ribose, where the hydroxyl group at the second carbon is replaced by an anilide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-deoxy-L-ribose-anilide typically involves the following steps :
Starting Material: The synthesis begins with L-arabinose.
Formation of 1-alkoxy-L-arabinopyranose: L-arabinose is treated with an alcohol solvent in the presence of an acid to form 1-alkoxy-L-arabinopyranose.
Acylation: The 1-alkoxy-L-arabinopyranose is then reacted with acyl chloride to produce 1-alkoxy-2,3,4-triacyl-L-arabinopyranose.
Bromination: The alkoxy group is brominated to yield a 1-bromo-2,3,4-triacyl compound.
Reduction: The bromo compound is reduced using zinc in the presence of ethyl acetate and an organic base to form glycal.
Formation of 1-alkoxy-2-deoxy-3,4-diacyl-L-ribopyranose: Glycal is treated with an alcohol solvent in the presence of an acid.
Deprotection: The 1-alkoxy-2-deoxy-3,4-diacyl-L-ribopyranose is treated with a base to form 1-alkoxy-2-deoxy-L-ribopyranose.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Deoxy-L-ribose-anilide undergoes various chemical reactions, including :
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The anilide group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: It can be hydrolyzed to yield 2-deoxy-L-ribose and aniline.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted anilides.
Hydrolysis Products: 2-deoxy-L-ribose and aniline.
Scientific Research Applications
2-Deoxy-L-ribose-anilide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of nucleoside analogues, which are important in antiviral and anticancer research.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-deoxy-L-ribose-anilide involves its interaction with specific molecular targets :
Molecular Targets: It targets enzymes involved in nucleoside metabolism, such as nucleoside phosphorylases and deoxyribose-phosphate aldolases.
Pathways Involved: It participates in the synthesis of nucleoside analogues, which can inhibit viral replication and cancer cell proliferation by interfering with nucleic acid synthesis.
Comparison with Similar Compounds
2-Deoxy-L-ribose-anilide can be compared with other similar compounds, such as:
2-Deoxy-D-ribose-anilide: Similar in structure but differs in the stereochemistry of the ribose moiety.
2-Deoxy-L-ribose: Lacks the anilide group, making it less versatile in chemical reactions.
2-Deoxy-D-ribose: The D-isomer of 2-deoxy-L-ribose, used in different biological contexts.
Properties
IUPAC Name |
5-anilino-2-(hydroxymethyl)oxolan-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-7-10-9(14)6-11(15-10)12-8-4-2-1-3-5-8/h1-5,9-14H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCBOKNPGJKONC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1NC2=CC=CC=C2)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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